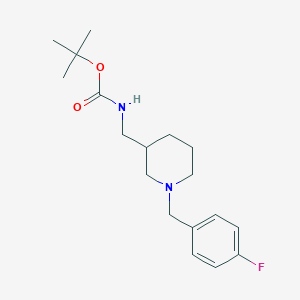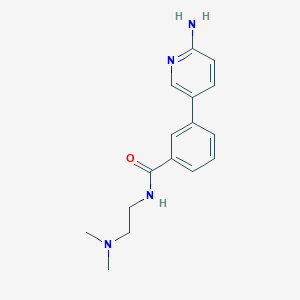![molecular formula C22H28O4 B11830041 2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone is a complex organic compound with a unique pentacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[88001,1702,7011,15]octadeca-2,4,6-trien-14-yl]ethanone typically involves multi-step organic reactionsThe reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the stringent quality control required for complex organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ethanone group may produce secondary alcohols .
Aplicaciones Científicas De Investigación
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ethanone groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone
- 2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoacetaldehyde
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the stability of its pentacyclic structure. This makes it distinct from other similar compounds and provides unique properties that can be exploited in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H28O4 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone |
InChI |
InChI=1S/C22H28O4/c1-11-4-7-16(24)20-13(11)5-6-14-15-8-12(2)19(17(25)10-23)21(15,3)9-18-22(14,20)26-18/h4,7,12,14-15,18-19,23-24H,5-6,8-10H2,1-3H3/t12?,14-,15-,18?,19+,21-,22-/m0/s1 |
Clave InChI |
RDRZUWZDDTXZAA-TUNLGJQASA-N |
SMILES isomérico |
CC1C[C@H]2[C@@H]3CCC4=C(C=CC(=C4[C@@]35C(O5)C[C@@]2([C@H]1C(=O)CO)C)O)C |
SMILES canónico |
CC1CC2C3CCC4=C(C=CC(=C4C35C(O5)CC2(C1C(=O)CO)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



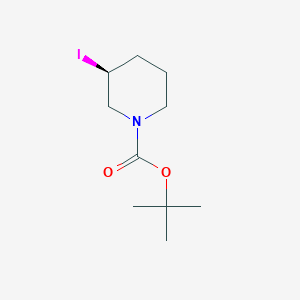
![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)
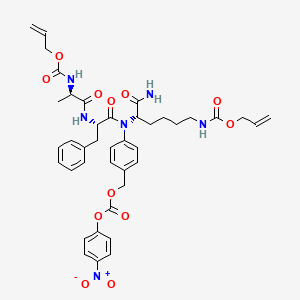
![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
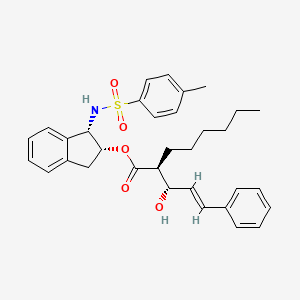
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
